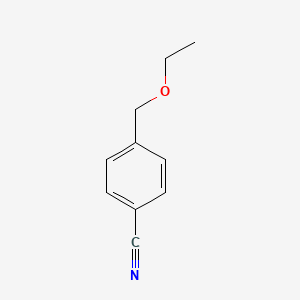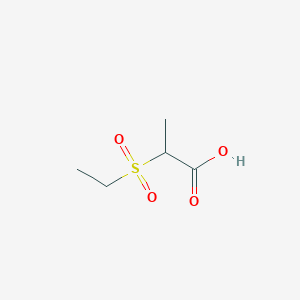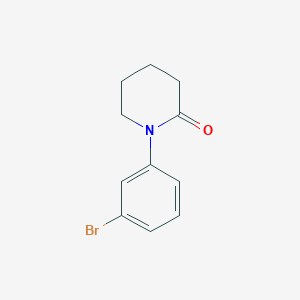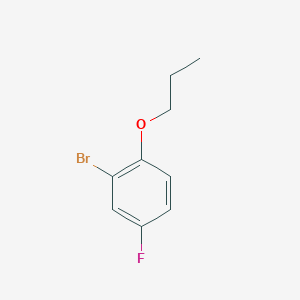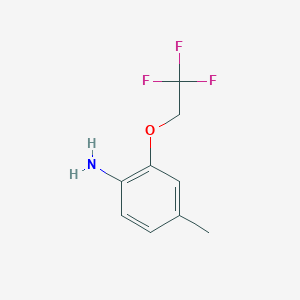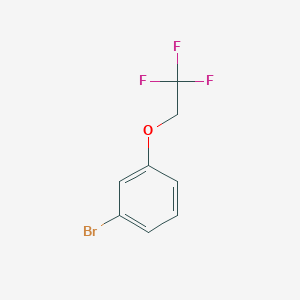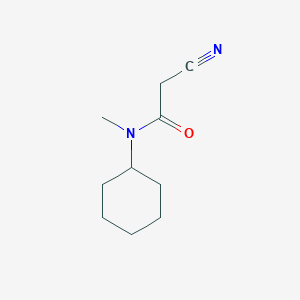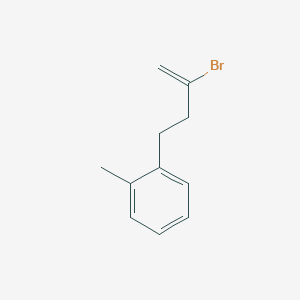
2-Bromo-4-(2-methylphenyl)-1-butene
Vue d'ensemble
Description
2-Bromo-4-(2-methylphenyl)-1-butene, also known as 2-bromo-4-(2-methylphenyl)but-1-ene, is a chemical compound that has a variety of applications in scientific research. It is a colorless liquid with a boiling point of 75°C and a melting point of -87°C. It is an alkyl halide, which means it contains a halogen atom, in this case bromine, bound to an alkyl group. This compound has been used in a variety of research applications and has a wide range of potential uses.
Applications De Recherche Scientifique
Photodissociation and Radical Formation
2-Bromo-1-butene, a compound structurally related to 2-Bromo-4-(2-methylphenyl)-1-butene, has been studied for its photodissociation properties. When photodissociated under collisionless conditions, it produces 1-buten-2-yl radicals with various internal energies, leading to different dissociation channels. These radicals undergo C-C and C-H fission, forming products like allene, methyl, H + 1-butyne, and H + 1,2-butadiene (Miller et al., 2005).
Building Block in Organic Synthesis
1-Bromo-3-buten-2-one has been investigated as a building block in organic synthesis. It is effectively reduced to its corresponding alcohol and can react with primary amines to yield 5-membered aza-heterocycles. It also interacts with activated methylene compounds, although yields are unsatisfactory in one-pot procedures (Westerlund, Gras & Carlson, 2001).
Synthesis Processes
The synthesis of (Z)-1-Bromo-2-methyl-1-butene, a compound similar to this compound, has been achieved through a Wittig-Horner reaction from butanone, showing an overall yield of 53.2% (He, 2004).
Stereospecific Addition Reactions
A study on disilyne RSi≡SiR reactions with butenes, including 2-butenes, demonstrated a stereospecific addition, leading to the formation of disilacyclobutenes. These reactions are guided by interactions between the LUMO of disilyne and the HOMO of 2-butene (Kinjo et al., 2007).
Carbonyl Allylation
1-Bromo-2-butene has been used in γ-syn-selective carbonyl allylation processes with tin(II) iodide and tetrabutylammonium bromide, producing syn-2-methyl-3-buten-1-ols (Masuyama, Kishida & Kurusu, 1996).
Intermediate in Pharmaceutical Synthesis
2-Bromo-6-methoxynaphthalene, synthesized from compounds similar to this compound, is an essential intermediate in preparing non-steroidal anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010).
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of haloketones . Haloketones are often used as intermediates in organic synthesis and can serve as precursors in the synthesis of various organic compounds .
Mode of Action
It is known that this compound possesses a bromine atom at position 2 and a methyl group at the 4-position on the aromatic ring . These functional groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Biochemical Pathways
Derivatives of propiophenone, to which this compound belongs, are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds .
Pharmacokinetics
It is known that this compound is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform . This could potentially influence its bioavailability and distribution in the body.
Result of Action
It is known that this compound is a versatile and reactive compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Action Environment
It is known that this compound is a solid at room temperature and has a boiling point of 27457 ℃ . These physical properties could potentially influence its stability and reactivity under different environmental conditions.
Propriétés
IUPAC Name |
1-(3-bromobut-3-enyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLQRYSPKQJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641120 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6502-17-6 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



